molecular formula C10H11BrFNO B8125868 3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine

3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine

Cat. No.: B8125868
M. Wt: 260.10 g/mol
InChI Key: VVYJJDNHHWJPAP-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine is an organic compound with a unique structure that includes bromine, fluorine, and a cyclopropylmethoxy group attached to a phenylamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluoro-5-methylphenol: Similar in structure but lacks the cyclopropylmethoxy group.

    2-Bromo-5-fluoropyridine: Contains bromine and fluorine but has a pyridine ring instead of a phenylamine core

Uniqueness

3-Bromo-4-cyclopropylmethoxy-5-fluoro-phenylamine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-8-3-7(13)4-9(12)10(8)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYJJDNHHWJPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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